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molecular formula C8H10BNO3 B112080 2-Acetamidophenylboronic acid CAS No. 169760-16-1

2-Acetamidophenylboronic acid

Cat. No. B112080
M. Wt: 178.98 g/mol
InChI Key: UMOPBIVXPOETPG-UHFFFAOYSA-N
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Patent
US05431842

Procedure details

To a solution of o-aminophenylboronic acid (6.73 g, 49.1 mmoles) in dioxane (100 ml) is added acetic anhydride (25.1 g, 246 mmoles). The reaction is heated at 100° C. for 17 hours. After cooling, the reaction volatiles are removed under reduced pressure to leave a thick yellow gel, which after chromatography affords o-N-acetylaminophenylboronic acid (7.33 g).
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([OH:10])[OH:9].[C:11](OC(=O)C)(=[O:13])[CH3:12]>O1CCOCC1>[C:11]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]([OH:10])[OH:9])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
6.73 g
Type
reactant
Smiles
NC1=C(C=CC=C1)B(O)O
Name
Quantity
25.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction volatiles
CUSTOM
Type
CUSTOM
Details
are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a thick yellow gel, which after chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.33 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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